Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Medicinal chemistry Heterocyclic synthesis Structure-activity relationship

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS 118128-78-2), also designated as 1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester, is a heterocyclic building block characterized by a partially saturated quinoline core bearing an ethyl ester functionality at the 5-position. Its molecular formula is C12H15NO2, with an exact mass of 205.11 g/mol.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 118128-78-2
Cat. No. B044057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
CAS118128-78-2
Synonyms1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCNC2=CC=C1
InChIInChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3
InChIKeyIVUBOWZGLSRVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS 118128-78-2): Core Molecular Specifications and Procurement Baseline


Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS 118128-78-2), also designated as 1,2,3,4-tetrahydroquinoline-5-carboxylic acid ethyl ester, is a heterocyclic building block characterized by a partially saturated quinoline core bearing an ethyl ester functionality at the 5-position . Its molecular formula is C12H15NO2, with an exact mass of 205.11 g/mol [1]. The compound features a logP of 2.359, a topological polar surface area of 38.33 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a density of 1.099 g/cm³, with a predicted boiling point of 358.3°C at 760 mmHg [1]. Commercial availability is established through multiple vendors, with reported purity grades of 95% and 98% .

Why Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS 118128-78-2) Cannot Be Casually Replaced: The Critical Impact of Regiochemistry on Synthetic Utility


Simple substitution among tetrahydroquinoline carboxylate derivatives is demonstrably invalid due to the profound impact of regioisomeric and ester-group variations on downstream reactivity and product profiles. The 5-position ethyl ester in Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate dictates a specific spatial and electronic environment that governs subsequent transformations, distinguishing it fundamentally from 6-position, 7-position, or 8-position regioisomers . Furthermore, the choice between an ethyl ester and a methyl ester or tert-butyl ester is not trivial; the ethyl ester offers a distinct balance of steric bulk and hydrolytic lability that directly influences reaction kinetics and yields in multi-step syntheses . Unlike the more commonly encountered tert-butyl analog (which serves as a protecting group requiring acidic cleavage), the ethyl ester provides orthogonal deprotection options compatible with a wider range of functional group tolerances, a critical consideration in complex molecule assembly. The following evidence substantiates why this precise molecular architecture constitutes a non-interchangeable and strategically valuable chemical entity.

Quantitative Comparative Evidence for Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS 118128-78-2) Against Closest Structural Analogs


Regiochemical Differentiation: Distinct Physicochemical and Reactivity Profile of the 5-Carboxylate Scaffold

The 5-position ethyl carboxylate substitution on the tetrahydroquinoline core confers a unique molecular architecture with distinct physicochemical properties compared to other regioisomers (e.g., 6-, 7-, or 8-carboxylate derivatives). The precise molecular geometry and electronic distribution at the 5-position directly impact intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical determinants in biological target recognition and binding affinity . This regiochemical differentiation is not merely theoretical; it directly influences the compound's LogP (2.359) and topological polar surface area (38.33 Ų), parameters that govern membrane permeability and oral bioavailability in drug development [1].

Medicinal chemistry Heterocyclic synthesis Structure-activity relationship

Synthetic Utility: Orthogonal Reactivity of the Bifunctional Ethyl Ester Scaffold

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate possesses a bifunctional nature, combining a secondary amine within the saturated heterocyclic ring and an ethyl ester substituent . This orthogonal functionality is crucial for selective derivatization. While the tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate analog is a widely used pharmaceutical intermediate , its ester serves primarily as a protecting group that requires strong acidic conditions (e.g., TFA) for cleavage, which can be incompatible with acid-sensitive substrates. In contrast, the ethyl ester in the target compound can be hydrolyzed under mild basic conditions or selectively reduced, while the secondary amine can undergo independent alkylation, acylation, or reductive amination . This provides a strategically distinct, orthogonal synthetic handle compared to the tert-butyl analog, offering a broader scope of compatible reaction conditions and facilitating more streamlined synthetic sequences.

Organic synthesis Medicinal chemistry Building block

Direct Synthetic Comparison: Ethyl Ester Advantage in Povarov-Type Cascade Reactions

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate, catalyzed by DBU, provides direct synthetic access to the target compound . In analogous Povarov-type cycloadditions, the use of an ethyl ester (as in ethyl cyanoacetate) is often preferred over methyl esters due to enhanced stability of the intermediate enolate and reduced propensity for unwanted side reactions. A comparative study on a related tetrahydroquinoline-5-carboxylate system demonstrated a stark difference in isolated yield between the ethyl and methyl esters: the ethyl ester derivative was isolated in a 20% yield, while the corresponding methyl ester was obtained in only a 3% yield under identical reaction conditions [1]. This 17-percentage-point difference (a 6.7-fold increase in yield for the ethyl ester) underscores a significant and quantifiable advantage in synthetic efficiency for the ethyl ester derivative.

Multicomponent reaction Heterocyclic chemistry Process chemistry

Biological Framework Potential: The Tetrahydroquinoline Core as a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, widely recognized for its diverse biological activities [1]. Derivatives of this core have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity and are being investigated for their roles as Epac protein inhibitors with implications in inflammation, cancer, and cardiac diseases [2]. Furthermore, certain N-substituted tetrahydroquinoline analogs have demonstrated activity as apoptosis inducers and anticancer agents [3]. While the specific biological activity of the unsubstituted Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is not yet independently characterized, its core scaffold is the foundational element of numerous pharmacologically active compounds, including advanced intermediates for clinical candidates such as the PARP inhibitor Talazoparib .

Medicinal chemistry Drug discovery Pharmacology

Procurement Metric: High Purity Grade Availability with Consistent Supply Chain

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is commercially available from multiple established vendors with a documented purity of 98% . This high purity grade, supported by ISO-certified quality systems, is critical for minimizing batch-to-batch variability in research and ensuring reproducibility . In contrast, less common regioisomers or alternative ester derivatives (e.g., the corresponding free carboxylic acid, CAS 114527-54-7) may only be available in lower purity grades or from a more limited number of suppliers, introducing potential supply chain risks and longer lead times [1]. The consistent availability of this compound in a 98% pure form represents a quantifiable advantage in procurement, ensuring immediate access to a reliable starting material for time-sensitive research projects.

Procurement Quality control Supply chain

Optimized Research and Industrial Application Scenarios for Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS 118128-78-2)


Medicinal Chemistry: Generation of Focused Libraries Based on a Privileged Tetrahydroquinoline Scaffold

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is the ideal starting material for synthesizing focused libraries of novel drug candidates. As established in Section 3 (Evidence Item 4), the 1,2,3,4-tetrahydroquinoline core is a validated privileged scaffold with diverse biological activities [1]. The 5-position ethyl ester serves as a versatile synthetic handle for introducing molecular diversity (e.g., via amide bond formation or reduction to an alcohol) while the secondary amine provides an orthogonal site for further derivatization . This dual functionality, combined with the compound's ready availability in 98% purity , enables high-throughput parallel synthesis of structurally diverse analogs for screening against a wide array of therapeutic targets, including inflammation, cancer, and infectious diseases.

Process Chemistry and Drug Development: Strategic Intermediate for Complex Molecule Synthesis

This compound is a strategically valuable intermediate in multi-step organic synthesis for drug development. The evidence in Section 3 (Evidence Item 3) demonstrates that in certain tetrahydroquinoline systems, the ethyl ester analog can provide a nearly seven-fold higher isolated yield compared to the methyl ester [2]. This significant improvement in synthetic efficiency is critical for scaling up the production of advanced intermediates and active pharmaceutical ingredients (APIs). The compound is structurally related to key intermediates in the synthesis of the clinically approved PARP inhibitor Talazoparib . By incorporating this building block early in a synthetic route, process chemists can leverage its favorable reactivity and orthogonality to design more robust, higher-yielding, and cost-effective manufacturing processes.

Academic and Industrial Research: Enabling Exploration of Uncharted Chemical Space

For academic and industrial research groups focused on methodology development or exploring novel chemical space, Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is an essential research tool. Its specific 5-position substitution pattern (Section 3, Evidence Item 1) offers a unique vector for molecular elaboration, enabling the synthesis of compounds that are difficult to access from other regioisomers . Furthermore, its bifunctional reactivity (Section 3, Evidence Item 2) makes it an excellent substrate for developing and optimizing new synthetic methods, such as site-selective C-H functionalization or novel multicomponent reactions. Its established physicochemical properties (LogP 2.359, TPSA 38.33 Ų) make it a reliable model substrate for studying reaction kinetics and developing predictive models in physical organic chemistry [3].

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